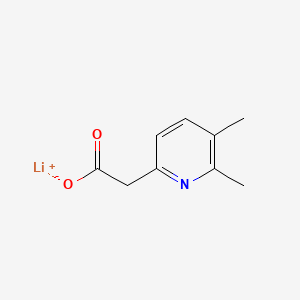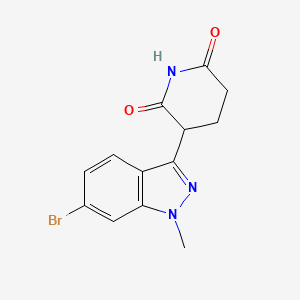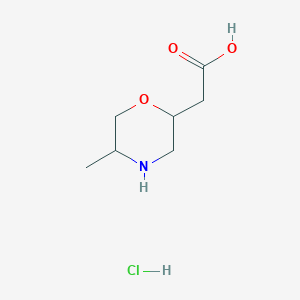![molecular formula C11H10N4OS B13467875 [1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)
[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The triazole ring can be introduced through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne . The final step involves the reduction of the resulting compound to obtain the methanol derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains . It is also being studied for its potential use in imaging and diagnostic applications due to its fluorescent properties .
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development .
Industry
Industrially, this compound is used in the production of dyes, polymers, and other materials due to its stability and reactivity .
Mechanism of Action
The mechanism of action of [1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer research, it inhibits key enzymes involved in cell division and proliferation, thereby preventing tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,3-benzothiazol-6-amine: Another benzothiazole derivative with similar biological activities.
1,3-benzothiazol-2(3H)-one: Known for its antimicrobial and anti-inflammatory properties.
6-ethoxy-1,3-benzothiazole-2-amine: Used in the synthesis of metal chelates with potential medicinal applications.
Uniqueness
What sets [1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol apart is its unique combination of benzothiazole and triazole rings, which confer a wide range of biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H10N4OS |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
[1-(2-methyl-1,3-benzothiazol-6-yl)triazol-4-yl]methanol |
InChI |
InChI=1S/C11H10N4OS/c1-7-12-10-3-2-9(4-11(10)17-7)15-5-8(6-16)13-14-15/h2-5,16H,6H2,1H3 |
InChI Key |
HWEBUVMXFSKDAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)N3C=C(N=N3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13467798.png)
![tert-butyl N-{[1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13467799.png)
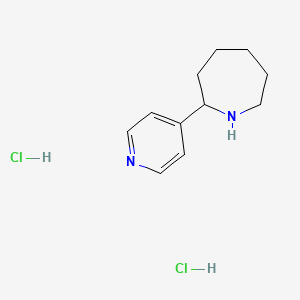
![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)
![1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13467812.png)
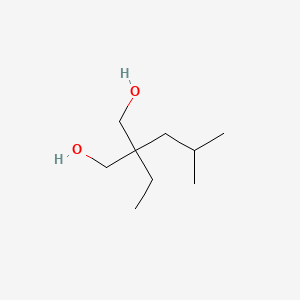
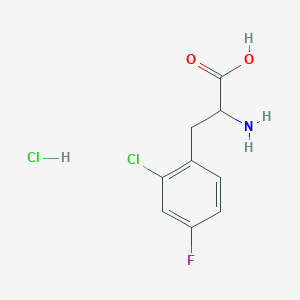
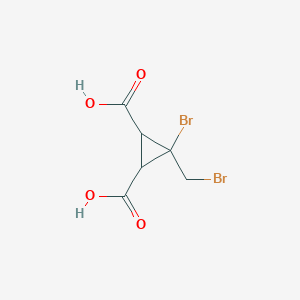
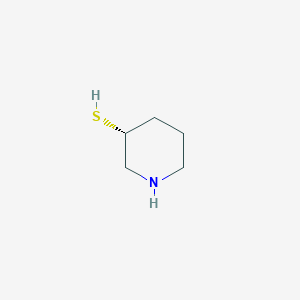
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)

